molecular formula C8H11NO5 B11722077 Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B11722077
M. Wt: 201.18 g/mol
InChI Key: UWIOYHMTJGFRTD-UHFFFAOYSA-N
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Description

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol . . This compound is characterized by a pyrrolidine ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine-1,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of ester and ketone groups allows it to undergo nucleophilic and electrophilic reactions, facilitating its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific combination of ester and ketone groups, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C8H11NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5H,3-4H2,1-2H3

InChI Key

UWIOYHMTJGFRTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1=O)C(=O)OC

Origin of Product

United States

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